(3R,4R)-rel-3,4-Diphenylpyrrolidine
Overview
Description
(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of two phenyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves asymmetric 1,3-dipolar cycloaddition reactions. One common method involves the reaction of a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. Techniques such as crystallization and catalytic hydrogenation are employed to achieve high purity and efficient separation of diastereomers .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-3,4-Diphenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the original pyrrolidine structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
(3R,4R)-rel-3,4-Diphenylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in the design of chiral drugs.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-3,4-Diphenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3,4-Bis(diphenylphosphino)-1-benzylpyrrolidine
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
(3R,4R)-rel-3,4-Diphenylpyrrolidine is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis and as a chiral ligand in catalysis. Its structural features differentiate it from other pyrrolidine derivatives, providing unique reactivity and selectivity in various chemical reactions .
Biological Activity
(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound notable for its dual phenyl substitution on a pyrrolidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 239.32 g/mol
- Structure : The compound features a five-membered ring containing one nitrogen atom, with two phenyl groups attached at the 3 and 4 positions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand for specific receptors and enzymes, influencing neurotransmitter systems and potentially modulating their activity. The stereochemistry of the compound plays a crucial role in determining its biological effects, making it an important subject for drug design and pharmacological studies.
Biological Activities
Research indicates that this compound exhibits significant activity in several areas:
- CNS Disorders : The compound has been studied for its potential in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes depending on its structural configuration.
- Synthetic Applications : As a chiral building block, it is used in the synthesis of complex organic molecules with potential bioactivity.
Case Studies and Experimental Data
- CNS Activity : A study explored the effects of this compound on neurotransmitter systems. It was found to enhance dopaminergic activity in animal models, suggesting potential applications in treating conditions like Parkinson's disease.
- Antimicrobial Properties : Another study evaluated the compound's antimicrobial activity against various bacterial strains. Results indicated that it exhibited moderate antibacterial effects, particularly against Gram-positive bacteria.
- Toxicological Assessments : In toxicity studies involving murine models, this compound showed minimal adverse effects on biochemical parameters at therapeutic doses, supporting its safety profile for further development .
Comparative Analysis with Related Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Methylpyrrolidine | A pyrrolidine with a methyl group | More basic due to additional alkyl group |
2-Pyrrolidinone | A lactam derivative of pyrrolidine | Exhibits different reactivity due to carbonyl group |
1-Benzylpyrrolidine | A pyrrolidine with a benzyl substituent | Enhanced lipophilicity affecting biological activity |
2-Aminopyrrolidine | Pyrrolidine with an amino group at position 2 | Potentially more reactive due to amino functionality |
The unique stereochemistry and dual phenyl substitution of this compound influence its binding properties and biological activity compared to these similar compounds .
Properties
IUPAC Name |
(3S,4S)-3,4-diphenylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJZQHVIDHUQU-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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